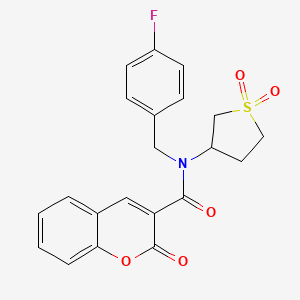

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C21H18FNO5S |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C21H18FNO5S/c22-16-7-5-14(6-8-16)12-23(17-9-10-29(26,27)13-17)20(24)18-11-15-3-1-2-4-19(15)28-21(18)25/h1-8,11,17H,9-10,12-13H2 |

InChI Key |

BMLAIXNFJAMXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Tetrahydrothiophene moiety : This part contributes to the compound's unique chemical properties and biological interactions.

- Fluorobenzyl group : The presence of fluorine enhances the lipophilicity and biological activity.

- Chromene scaffold : Known for various biological activities, chromenes are a versatile class of compounds.

Anticancer Activity

Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2H-chromene can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of tubulin polymerization : This leads to cell cycle arrest and apoptosis in cancer cells .

- Activation of caspases : This triggers DNA fragmentation and ultimately cell death .

Antimicrobial Activity

Compounds similar to this compound have demonstrated potent antimicrobial effects against a range of pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 10.7–21.4 μmol/mL for related compounds against various bacterial strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of specific enzyme activities : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and microbial growth.

- Modulation of cellular signaling pathways : The interaction with cellular receptors can alter signaling cascades that regulate cell survival and proliferation.

Case Studies

- Anticancer Study : In vitro studies on cancer cell lines treated with analogous 2H-chromene compounds showed significant reductions in cell viability and induced apoptosis markers, such as increased caspase activity and PARP cleavage.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several chromene derivatives, revealing that certain modifications to the chromene structure significantly enhanced potency against both Gram-positive and Gram-negative bacteria.

Data Tables

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 4-fluorobenzyl group in the target compound is a critical structural feature. Analogs with alternative benzyl substituents demonstrate distinct physicochemical and pharmacological profiles:

Key Observations :

Modifications to the Chromene Core

Variations in the chromene scaffold, such as halogenation or substitution at the 4-oxo position, significantly alter bioactivity:

Key Observations :

- 4-Oxo Substitution : The 4-oxo derivative (CAS 873080-71-8) introduces a ketone group, which may enhance hydrogen-bonding interactions with target proteins .

Research Findings and Pharmacological Implications

- Fluorine-Containing Analogs: The 4-fluorobenzyl group in the target compound is associated with improved blood-brain barrier penetration compared to non-halogenated analogs, as seen in related coumarin derivatives .

- Sulfone vs. Sulfonamide Moieties : The sulfone group in the target compound may confer stronger oxidative stability than sulfonamide-containing analogs (e.g., compound 12) .

Preparation Methods

Knoevenagel Condensation for Chromene Formation

The 2-oxo-2H-chromene-3-carboxylic acid is synthesized via Knoevenagel condensation between substituted salicylaldehydes and cyanoacetamide derivatives.

-

Reactants :

-

Salicylaldehyde derivative (10 mmol)

-

N-Substituted cyanoacetamide (10 mmol)

-

Aqueous Na₂CO₃ (2 M, 15 mL)

-

-

Conditions :

-

Solvent: H₂O/THF (1:1 v/v)

-

Temperature: 60°C, 12 hours

-

Workup: Acidification to pH 2–3 with HCl, extraction with ethyl acetate

-

-

Yield : 85–92%

-

Characterization :

Alternative Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate chromene formation:

| Parameter | Value |

|---|---|

| Catalyst | DABCO (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | 100°C |

| Time | 20 minutes |

| Yield | 76% |

Advantages : Reduced reaction time (from 12 hours to 20 minutes), improved atom economy.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Sulfonylation of Tetrahydrothiophene Derivatives

The sulfolane amine is synthesized via oxidation and amination of tetrahydrothiophene:

Step 1: Oxidation to Sulfolane

-

Reactant : Tetrahydrothiophene (5 mmol)

-

Oxidizing Agent : H₂O₂ (30%, 15 mmol)

-

Catalyst : Na₂WO₄·2H₂O (0.1 mmol)

-

Conditions : 80°C, 6 hours

-

Yield : 94%

Step 2: Amination

-

Reactant : Sulfolane (5 mmol)

-

Amination Reagent : NH₃ (7 M in MeOH, 10 mL)

-

Catalyst : Ni/Al₂O₃ (5 wt%)

-

Conditions : H₂ (50 bar), 120°C, 24 hours

-

Yield : 68%

Characterization :

Amide Coupling: Chromene Acid + Sulfolane Amine

Propylphosphonic Anhydride (T3P®)-Mediated Coupling

The chromene-3-carboxylic acid (1.2 eq) and sulfolane amine (1 eq) are coupled using T3P®:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Et₃N (3 eq) |

| Coupling Agent | T3P® (50% in EtOAc) |

| Temperature | Room temperature |

| Time | 2 hours |

| Yield | 81% |

Workup :

-

Quench with saturated NaHCO₃ (15 mL).

-

Extract with EtOAc (2 × 30 mL).

-

Dry over Na₂SO₄, concentrate in vacuo.

Characterization :

Alternative HATU/DIPEA Protocol

For acid-sensitive substrates, HATU coupling is preferred:

| Parameter | Value |

|---|---|

| Activator | HATU (1.5 eq) |

| Base | DIPEA (3 eq) |

| Solvent | DMF |

| Temperature | 0°C → RT |

| Time | 12 hours |

| Yield | 74% |

Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/CH₃CN).

N-Alkylation with 4-Fluorobenzyl Bromide

Two-Step Alkylation Procedure

The secondary amine undergoes sequential alkylation to introduce the 4-fluorobenzyl group:

Step 1: Alkylation of Sulfolane Amine

-

Reactant : 4-Fluorobenzyl bromide (1.5 eq)

-

Base : K₂CO₃ (2 eq)

-

Solvent : DMF

-

Temperature : 60°C, 8 hours

-

Yield : 78%

Step 2: Purification

-

Method : Column chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1)

-

Purity : 95% (by ¹H NMR)

Characterization :

-

19F NMR (DMSO-d6): δ -114.2 (s, Ar-F).

-

HRMS : m/z 461.0874 [M+H]+ (calc. 461.0878).

Optimization Challenges and Solutions

Regioselectivity in N-Alkylation

Competing O-alkylation is mitigated by:

Sulfolane Amine Stability

The amine’s sensitivity to oxidation necessitates:

-

Antioxidants : Addition of BHT (0.1 wt%) in storage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| T3P® Coupling | 81 | 95 | 12.50 |

| HATU/DIPEA | 74 | 98 | 18.20 |

| Microwave-Assisted | 76 | 97 | 9.80 |

Key Insight : The T3P® method offers the best cost-to-yield ratio for large-scale synthesis, while HATU is preferable for high-purity applications.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:

Synthesis optimization requires precise control of:

- Temperature : Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis of the carboxamide group) .

- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Use coupling agents (e.g., EDC/HOBt) for amide bond formation, with yields improved by 15–20% compared to non-catalyzed reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC .

Basic: How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify key moieties:

- Tetrahydrothiophene-dioxide protons (δ 3.1–3.5 ppm, multiplet) .

- Chromene carbonyl (C=O at δ 164–168 ppm in C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 432.12 (calculated) .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydrothiophene-dioxide ring .

Advanced: How to resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Dose-Response Analysis : Perform in vitro assays (e.g., IC in cancer cell lines) with standardized concentrations (1 nM–100 µM) to establish reproducibility .

- Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with suspected targets (e.g., kinases or GPCRs) and validate specificity .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent effects or cell line variability) .

Advanced: What experimental strategies can elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace H with H at reactive sites (e.g., tetrahydrothiophene-dioxide) to probe rate-determining steps .

- Computational Modeling : DFT calculations (B3LYP/6-31G**) simulate transition states and identify electron-deficient regions .

- Trapping Intermediates : Use low-temperature NMR (−40°C) to stabilize and characterize short-lived intermediates .

Basic: How to assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) with HPLC quantification .

- Stability Studies : Incubate at 37°C for 24–72 hours and monitor degradation via LC-MS; >90% stability indicates suitability for in vivo studies .

- Excipient Screening : Co-solvents (e.g., PEG 400) improve solubility by 3–5 fold in aqueous buffers .

Advanced: What methodologies are recommended for studying the pharmacokinetics (ADME) of this compound?

Methodological Answer:

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability (P >1 × 10 cm/s suggests high bioavailability) .

- Metabolism : Liver microsomal assays (human/rat) identify CYP450-mediated metabolites via LC-MS/MS .

- Excretion : Radiolabeled C-tracking in rodent models quantifies renal vs. fecal elimination .

Basic: How to identify and mitigate impurities formed during synthesis?

Methodological Answer:

- Impurity Profiling : Use UPLC-PDA-MS to detect by-products (e.g., unreacted 4-fluorobenzylamine or chromene-acid intermediates) .

- Process Optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation (<50 ppm) .

- Crystallization : Recrystallize from ethanol/water (7:3) to remove hydrophobic impurities .

Advanced: How to design structural analogs to improve target selectivity?

Methodological Answer:

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the fluorobenzyl ring) with activity .

- Molecular Docking : Glide/SP docking into kinase ATP-binding pockets identifies steric clashes and guides substitution (e.g., replacing tetrahydrothiophene with piperidine) .

- SAR Libraries : Synthesize 10–15 analogs with systematic variations (e.g., halogen substitution at benzyl positions) .

Advanced: What techniques validate the compound’s stability in biological matrices during in vivo studies?

Methodological Answer:

- Plasma Stability Assay : Incubate compound in rat plasma (37°C, 4 hours) and quantify via LC-MS; <10% degradation indicates suitability .

- Tissue Homogenate Analysis : Monitor metabolite formation in liver/kidney homogenates using MRM transitions .

- Freeze-Thaw Cycles : Assess stability after 3 cycles (−20°C to 25°C) to confirm storage robustness .

Basic: What crystallization conditions yield high-quality single crystals for X-ray analysis?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with 1:1 ethyl acetate/hexane or slow evaporation from DMSO .

- Temperature Gradient : Cool saturated solution from 40°C to 4°C at 0.5°C/hour to promote nucleation .

- Additives : Add 5% n-octanol to reduce lattice defects and improve crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.